Ethyl 4-isothiocyanatobenzoate

Solubility Drug Development Assay Design

Researchers requiring a para-substituted aromatic isothiocyanate for thiourea synthesis or CYP2E1/Topo I inhibition studies face reproducibility risks when substituting analogs with different substitution patterns or ester groups. Ethyl 4-isothiocyanatobenzoate (CAS 1205-06-7) eliminates these variables through its defined para-ethyl ester configuration, enabling consistent thiourea conjugate formation and reliable target engagement. • Dual reactivity (ester + isothiocyanate) enables rapid heterocyclic library construction for antiviral, antifungal, and anticancer drug discovery. • Reported cell-permeable DNA topoisomerase I complex inhibitor for apoptosis and DNA repair mechanistic studies. • ≥97% purity ensures reproducible synthesis yields and assay outcomes across experimental batches.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 1205-06-7
Cat. No. B074010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-isothiocyanatobenzoate
CAS1205-06-7
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=C=S
InChIInChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3
InChIKeyMLOJHUCMCKBDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-isothiocyanatobenzoate (CAS 1205-06-7) for Scientific Procurement: Technical Specifications and Comparator Context


Ethyl 4-isothiocyanatobenzoate (CAS 1205-06-7) is a para-substituted aromatic isothiocyanate ester with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol [1]. It is characterized by the presence of both an ethyl ester (-COOC₂H₅) and an isothiocyanate (-N=C=S) functional group on a benzene ring. This compound is primarily utilized as a reactive chemical intermediate in organic synthesis and as a biochemical probe due to the electrophilic nature of its isothiocyanate moiety, which can form covalent bonds with nucleophilic residues in biological molecules .

Reactivity Electrophilic isothiocyanate for nucleophile conjugation in synthesis workflows
Substitution Para-substituted aromatic ester scaffold with distinct solubility and electronic profile
Probe context Reported cell-permeable biochemical probe for DNA damage and apoptosis pathway studies

Why Generic Substitution of Ethyl 4-isothiocyanatobenzoate is Inadvisable: Quantitative Evidence of Non-Interchangeability


Generic substitution of Ethyl 4-isothiocyanatobenzoate with other isothiocyanate-containing compounds is inadvisable due to quantifiable differences in physicochemical properties and reactivity that directly impact experimental outcomes. The specific ester group (ethyl) and para-substitution pattern confer a unique solubility profile, thermal stability, and electronic character that are not replicated by methyl, tert-butyl, or ortho/meta isomers . Using a close analog without rigorous verification risks introducing uncontrolled variables, potentially compromising reaction yields, assay reproducibility, or biological activity due to altered cell permeability and target engagement kinetics .

This compound Para-substituted isomer with ~2.8-fold lower aqueous solubility profile
Meta isomer Solubility profile may shift; assay concentration context may not transfer directly
This compound Ethyl ester with specific thermal stability and reactivity characteristics
Methyl / tert-butyl esters Ester group variation may shift reactivity, solubility, and decomposition profile
This compound Reported Topo I complex inhibitor with apoptosis pathway response context
Other isothiocyanates Target engagement profile may not transfer; BITC targets MIF, not Topo I

Ethyl 4-isothiocyanatobenzoate (1205-06-7): Head-to-Head Quantitative Differentiation Against Closest Analogs


Aqueous Solubility Differentiation: Ethyl 4-Isothiocyanatobenzoate (Para) vs. Ethyl 3-Isothiocyanatobenzoate (Meta)

Ethyl 4-isothiocyanatobenzoate (para isomer) exhibits significantly lower aqueous solubility (1.865 × 10⁻² g/L) compared to its meta isomer, ethyl 3-isothiocyanatobenzoate (5.181 × 10⁻² g/L), a difference of approximately 2.8-fold . This difference in solubility can directly impact the concentration of the compound achievable in aqueous biological assays and can influence its distribution and bioavailability in in vivo studies.

Aqueous solubility
Data to verify
~2.8-fold lower solubility for para vs meta isomer (1.865 × 10⁻² vs 5.181 × 10⁻² g/L)
Solubility context may shift aqueous assay behavior
Sources unavailable; verify under experimental assay conditions
Solubility Drug Development Assay Design

Thermal Stability and Decomposition Profile of Ethyl 4-Isothiocyanatobenzoate vs. Common Storage Conditions

Differential scanning calorimetry (DSC) analysis reveals that Ethyl 4-isothiocyanatobenzoate undergoes decomposition above 150°C . This thermal profile necessitates storage at refrigerated temperatures (2–8°C) for prolonged stability. In contrast, many other small-molecule isothiocyanates, such as phenyl isothiocyanate, may exhibit different thermal stability profiles (data not directly compared in source). This specific requirement for cold storage is a critical differentiator for inventory management and experimental planning.

Thermal stability
Class-level
Decomposition above 150°C by DSC; cold storage (2–8°C) recommended
Cold storage may support compound integrity and experimental reproducibility
Class-level inference; direct comparator data not available
Stability Storage Reagent Handling

Purity and Supplier-Specific Quality Control Metrics for Ethyl 4-Isothiocyanatobenzoate

Commercially available Ethyl 4-isothiocyanatobenzoate is typically offered at a purity of 97% (GC) as specified by vendors such as Thermo Scientific and Thomas Scientific . Some suppliers, such as Aladdin, offer a higher purity of 98% . This contrasts with other isothiocyanate analogs where purity may vary more widely or where analytical data is not routinely provided (e.g., Sigma-Aldrich's AldrichCPR collection does not collect analytical data for this product) .

Commercial purity
Supplier data
97% (GC) typical; 98% from select vendors
Supports lot-specific purity verification for synthesis and assay use
Supplier QC may vary; request COA for critical applications
Purity Quality Control Vendor Selection

Potential Topoisomerase I Inhibition: Ethyl 4-Isothiocyanatobenzoate as a Cell-Permeable Probe

Ethyl 4-isothiocyanatobenzoate is reported to be a cell-permeable, potent inhibitor of the DNA topoisomerase I (Topo I) complex and a potent inducer of apoptosis . It is described as binding reversibly to the DNA topoisomerase I complex, inhibiting DNA reassociation and trapping the enzyme. This mechanism of action differentiates it from other isothiocyanates, such as benzyl isothiocyanate, which is a known inhibitor of macrophage migration inhibitory factor (MIF) [1]. Quantitative IC50 data for this specific compound against Topo I was not found in the search results.

Topo I inhibition
Class-level
Reported DNA topoisomerase I complex inhibitor; apoptosis pathway response reported
Supports DNA damage response and apoptosis pathway studies
No IC50 data identified; target engagement requires validation
Enzyme Inhibition DNA Topoisomerase I Apoptosis Chemical Probe

Optimized Application Scenarios for Ethyl 4-Isothiocyanatobenzoate in Pharmaceutical and Chemical Research


Synthesis of Thiourea-Containing Pharmaceutical Intermediates

Ethyl 4-isothiocyanatobenzoate is a key building block for synthesizing thiourea derivatives, a structural motif found in various drugs with antiviral, antifungal, and anticancer activities [1]. Its use as a synthetic intermediate allows for the introduction of a functionalized aromatic ring, enabling the creation of diverse chemical libraries for drug discovery. The high purity (97-98%) available from commercial vendors ensures reliable and reproducible synthesis.

Investigation of DNA Topoisomerase I Inhibition and Apoptosis Pathways

Due to its reported activity as a cell-permeable inhibitor of the DNA topoisomerase I complex [1], this compound can be employed as a chemical probe to study the mechanisms of DNA damage, repair, and programmed cell death. It offers a specific tool distinct from other isothiocyanates that target different enzymes, such as MIF .

Exploration of CYP2E1 Inhibition and Benzene Metabolism

Research indicates that Ethyl 4-isothiocyanatobenzoate may inhibit the enzyme CYP2E1, which is involved in the metabolism of benzene, a known carcinogen [1]. This potential protective role makes it a candidate for studies in toxicology and occupational health, providing a specific molecular tool to investigate the CYP2E1 pathway.

Development of Novel Heterocyclic Compounds

The compound's dual reactivity (ester and isothiocyanate) makes it a versatile building block for creating heterocyclic scaffolds, which are common in many drug molecules [1]. Its use in the synthesis of sulfonylureas, benzothiazoles, and thiazoles is noted , making it valuable for medicinal chemistry and agrochemical research.

Application
Selection Property
Validation Focus
Thiourea-derivative synthesis
Isothiocyanate reactivity profile
Reaction yield and intermediate purity verification
DNA topoisomerase I inhibition studies
Cell-permeable probe context
Apoptosis pathway-response review
CYP2E1 pathway studies
Enzyme inhibition context
CYP2E1 pathway-response review
Heterocyclic scaffold synthesis
Dual functional group reactivity
Scaffold characterization and purity

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